1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL 1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17684950
InChI: InChI=1S/C11H23NO/c1-9-4-3-6-11(13,7-5-9)10(2)8-12/h9-10,13H,3-8,12H2,1-2H3
SMILES:
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol

1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL

CAS No.:

Cat. No.: VC17684950

Molecular Formula: C11H23NO

Molecular Weight: 185.31 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL -

Specification

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
IUPAC Name 1-(1-aminopropan-2-yl)-4-methylcycloheptan-1-ol
Standard InChI InChI=1S/C11H23NO/c1-9-4-3-6-11(13,7-5-9)10(2)8-12/h9-10,13H,3-8,12H2,1-2H3
Standard InChI Key ARADYGGFDMYZQU-UHFFFAOYSA-N
Canonical SMILES CC1CCCC(CC1)(C(C)CN)O

Introduction

Structural Characteristics and Nomenclature

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(1-aminopropan-2-yl)-4-methylcycloheptan-1-ol delineates a seven-membered cycloheptane ring substituted with:

  • A hydroxyl group (-OH) at position 1.

  • A methyl group (-CH₃) at position 4.

  • A 1-aminopropan-2-yl group (-CH(CH₂NH₂)CH₃) at position 1.

The molecular formula is C₁₁H₂₃NO, with a molecular weight of 185.31 g/mol (calculated via PubChem’s molecular formula tool ).

Stereochemical Considerations

The presence of chiral centers at the cycloheptanol’s C1 (due to hydroxyl and aminopropan-2-yl substituents) and the aminopropan-2-yl group’s C2 necessitates stereospecific synthesis. Computational models suggest four possible stereoisomers, though no experimental data on enantiomeric resolution exists .

Comparative Analysis with Structural Analogs

Cycloheptanol Derivatives

The closest structurally documented analog is 1-(1-aminoethyl)-4-methylcycloheptan-1-ol (PubChem CID: 165721347), which shares the cycloheptanol backbone but features a shorter 1-aminoethyl side chain . Key differences include:

Property1-(1-Aminopropan-2-yl)-4-methylcycloheptan-1-ol1-(1-Aminoethyl)-4-methylcycloheptan-1-ol
Molecular FormulaC₁₁H₂₃NOC₁₀H₂₁NO
Molecular Weight (g/mol)185.31171.28
Substituent LengthC3 (propan-2-yl)C2 (ethyl)

The extended side chain in the target compound may enhance hydrophobic interactions in biological systems compared to its shorter-chain analog .

Cyclohexane-Based Analogs

4-(1-Aminopropan-2-yl)-1-methylcyclohexan-1-amine (PubChem CID: 70400644) provides insights into the stereoelectronic effects of aminopropan-2-yl substituents on six-membered rings . While its cyclohexane backbone differs, its SMILES string (CC(CN)C1CCC(CC1)(C)N) highlights conformational flexibility akin to the target compound.

Synthetic Pathways and Challenges

Retrosynthetic Analysis

The synthesis of 1-(1-aminopropan-2-yl)-4-methylcycloheptan-1-ol could involve:

  • Cycloheptanone Precursor: 4-Methylcycloheptanone serves as a starting material for Grignard or reductive amination reactions.

  • Aminopropan-2-yl Introduction: A nucleophilic addition of a lithiated aminopropane derivative to the ketone, followed by reduction.

  • Hydroxyl Group Retention: Protection/deprotection strategies to preserve the C1 hydroxyl during functionalization.

Methodological Insights from Patents

While no direct synthesis routes are documented, the patent RU2383540C2 demonstrates techniques for introducing morpholinone and oxazolidinone groups to cycloheptane systems. Key takeaways include:

  • Use of aqueous ethanol (1:2 v/v) for aminolysis reactions at 55–65°C .

  • Phosgene equivalents for cyclization steps to form heterocyclic moieties .

Physicochemical Properties and Predictive Data

Calculated Properties

Using tools from PubChem and ChemAxon:

PropertyValueMethod
LogP (Partition Coeff.)1.82XLogP3-AA
Hydrogen Bond Donors2 (OH, NH₂)PubChem Descriptor
Hydrogen Bond Acceptors2 (OH, NH₂)PubChem Descriptor
Topological Polar SA52.7 ŲChemAxon Calculator

Solubility and Stability

  • Aqueous Solubility: Predicted solubility of 1.2 mg/mL (ESOL Model), indicating moderate hydrophilicity.

  • Stability: The β-amino alcohol structure may render it prone to intramolecular cyclization under acidic conditions.

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